Val-Cit-PAB-MMAF sodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C58H91N10NaO13 |

|---|---|

分子量 |

1159.4 g/mol |

IUPAC名 |

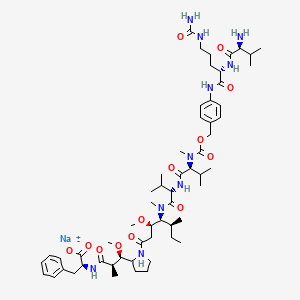

sodium (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1 |

InChIキー |

VKWAOGJXVRQDIB-RKJISGKISA-M |

異性体SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N.[Na+] |

正規SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

The Integral Role of Val-Cit-PAB-MMAF Sodium in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB-MMAF linker-payload system represents a sophisticated and widely utilized platform in the design of modern antibody-drug conjugates (ADCs). This technical guide provides an in-depth examination of its core components, mechanism of action, and the experimental methodologies crucial for its evaluation. The strategic design of this system, featuring a protease-cleavable linker and a potent cytotoxic agent, facilitates the selective delivery and release of the therapeutic payload within antigen-expressing cancer cells, thereby aiming to enhance the therapeutic window.

Core Components and Mechanism of Action

The Val-Cit-PAB-MMAF conjugate is a multi-component system engineered for stability in systemic circulation and controlled payload release within the target cell.[1]

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2][3] This enzymatic cleavage is the critical first step in payload release. The Val-Cit linker is designed to be stable in the bloodstream, where Cathepsin B activity is minimal, but susceptible to cleavage in the acidic environment of cellular lysosomes.[1]

-

p-Aminobenzylcarbamate (PAB): This unit functions as a "self-immolative" spacer.[1] Following the cleavage of the amide bond between citrulline and the PAB group by Cathepsin B, the resulting p-aminobenzyl alcohol intermediate is unstable.[] It undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active MMAF payload.[1][] This self-immolating feature is crucial for ensuring that the payload is liberated in its fully active form.[1]

-

Monomethyl Auristatin F (MMAF): MMAF is a potent synthetic antineoplastic agent and an analog of the natural product dolastatin 10.[5][6] It functions as a tubulin polymerization inhibitor.[2][5] By binding to tubulin, MMAF disrupts the formation of microtubules, which are essential for mitotic spindle formation during cell division.[5][6][7] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5][7] The sodium salt of MMAF is often used in the manufacturing of ADCs.[7]

A key characteristic of MMAF is its charged C-terminal phenylalanine, which renders it less permeable to cell membranes compared to its counterpart, monomethyl auristatin E (MMAE).[2] This reduced permeability limits the "bystander effect," where the payload diffuses out of the target cell to kill neighboring antigen-negative cells.[] While a potent bystander effect can be advantageous in heterogeneous tumors, the limited bystander effect of MMAF can potentially reduce off-target toxicity.[]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and characteristics of ADCs utilizing the Val-Cit-PAB-MMAF system.

Table 1: In Vitro Cytotoxicity of MMAF-Based ADCs

| Antibody Target | Cancer Cell Line | IC50 (ng/mL) | Reference |

| CD30 | Karpas 299 | Potently cytotoxic | |

| HER2 | NCI N87 | ~1 | [8] |

| Tn Antigen | Jurkat | Not specified, but effective | [8] |

| GD2 | B78-D14 | Not specified, but effective | [8] |

Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Table 2: In Vivo Antitumor Efficacy of MMAF-Based ADCs in Xenograft Models

| ADC Target | Xenograft Model | Dosing Regimen | Outcome | Reference |

| T-MMAF (HER2) | NCI N87 Gastric Cancer | Single dose of 1 nmol | Significant tumor growth inhibition | [8] |

| Chi-Tn-MMAF | Jurkat T-cell Leukemia | 10 mg/kg, twice a week for 3 weeks | Tumor growth delay | [8] |

| ch14.18-MMAF (GD2) | B78-D14 Melanoma | 100 µg (5 mg/kg), 5 times with a 4-day interval | Tumor growth inhibition | [8] |

Table 3: Preclinical Toxicity Profile of MMAF-Based ADCs

| Toxicity | Observation | Potential Mechanism | Reference |

| Thrombocytopenia | Reported in patients treated with MMAF ADCs. | Inhibition of megakaryocyte differentiation and apoptosis of megakaryocyte progenitors by the cys-mc-MMAF metabolite. | [3] |

| Ocular Toxicities | A common adverse event with MMAF-conjugated ADCs. | The active metabolite, cysteine-mc-MMAF, is implicated. | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of ADCs. The following sections provide protocols for key experiments.

Conjugation of Val-Cit-PAB-MMAF to a Monoclonal Antibody

This protocol describes a common method for conjugating a maleimido-caproyl-Val-Cit-PAB-MMAF (MC-Val-Cit-PAB-MMAF) to a monoclonal antibody (mAb) via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

MC-Val-Cit-PAB-MMAF

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds and expose free thiol groups. The reaction conditions (temperature, time, and concentration of reducing agent) should be optimized for the specific mAb.

-

-

Drug-Linker Preparation:

-

Dissolve MC-Val-Cit-PAB-MMAF in anhydrous DMSO to prepare a stock solution.

-

-

Conjugation Reaction:

-

Add the MC-Val-Cit-PAB-MMAF stock solution to the reduced mAb solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours) with gentle mixing.

-

-

Quenching:

-

Add a quenching reagent, such as N-acetylcysteine, in molar excess to cap any unreacted maleimide (B117702) groups.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker, excess reagents, and aggregates.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[9]

-

Assess the purity and aggregation of the ADC.

-

In Vitro Cytotoxicity Assay (MTT or Luminescent-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of the ADC.[7]

Materials:

-

Antigen-positive cancer cell line

-

Complete cell culture medium

-

Val-Cit-PAB-MMAF ADC and a non-targeting control ADC

-

96-well tissue culture plates

-

Cell viability reagent (e.g., MTT solution or CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the Val-Cit-PAB-MMAF ADC and a control ADC in complete medium.

-

Remove the existing medium from the wells and add the ADC dilutions. Include untreated control wells.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Viability Measurement (using CellTiter-Glo® as an example): [7]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.[7]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Measure the luminescence using a plate reader.[7]

-

-

Data Analysis:

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of a Val-Cit-PAB-MMAF ADC in a mouse xenograft model.[8]

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or nude mice)

-

Human cancer cell line

-

Matrigel (optional)

-

Val-Cit-PAB-MMAF ADC, control antibody, and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Inject human cancer cells subcutaneously into the flank of the immunodeficient mice. A mixture of cells and Matrigel can enhance tumor take rate.[8]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

-

ADC Administration:

-

Administer the ADC, control antibody, or vehicle control to the respective groups, typically via intravenous injection. The dosing schedule and concentration should be based on prior studies or dose-ranging experiments.

-

-

Efficacy Evaluation:

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate tumor growth inhibition (TGI) to quantify the antitumor effect.

-

Mandatory Visualizations

Signaling Pathway of MMAF-Induced Apoptosis

Caption: Mechanism of action for a Val-Cit-PAB-MMAF ADC.

Experimental Workflow for ADC Conjugation and Characterization

Caption: Workflow for ADC synthesis and quality control.

Logical Relationship for In Vitro Cytotoxicity Assay

Caption: Logic flow for determining ADC potency in vitro.

References

- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to Val-Cit-PAB-MMAF Sodium: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Val-Cit-PAB-MMAF sodium is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapies. This drug-linker conjugate combines a potent cytotoxic agent, monomethyl auristatin F (MMAF), with a cleavable linker system designed for selective release within tumor cells. This guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols essential for its evaluation.

Chemical Structure and Properties

This compound is comprised of four key components: the dipeptide linker valine-citrulline (Val-Cit), a p-aminobenzyl alcohol (PAB) spacer, the potent anti-mitotic agent monomethyl auristatin F (MMAF), and a sodium salt to improve solubility. The Val-Cit linker is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1]

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₈H₉₁N₁₀NaO₁₃ | [2] |

| Molecular Weight | 1159.39 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Solubility (DMSO) | 50 mg/mL (43.13 mM) | [3] |

| Solubility (Aqueous Formulation) | ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) | [3] |

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB-MMAF linker system is predicated on a sequence of events that leads to the targeted delivery and release of the cytotoxic payload.

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker ensuring the potent MMAF payload remains conjugated to the antibody, minimizing systemic toxicity.

-

Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1]

-

Payload Release: Cleavage of the linker initiates a self-immolative cascade of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm.

-

Cytotoxicity: Free MMAF, a potent tubulin polymerization inhibitor, disrupts the microtubule dynamics of the cancer cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

References

An In-depth Technical Guide to the Function of Valine-Citrulline-p-Aminobenzyl-MMAF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the valine-citrulline-p-aminobenzyl-MMAF (vc-MMAF) linker-payload system, a critical component in the development of modern antibody-drug conjugates (ADCs). This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological and experimental processes.

Introduction to the vc-MMAF Linker-Payload System

The vc-MMAF system is a highly engineered chemical entity designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin F (MMAF), to cancer cells. It consists of three key components: a cathepsin B-cleavable dipeptide linker (valine-citrulline), a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the antimitotic payload, MMAF.[1][2][3] This system is designed to be stable in systemic circulation, minimizing off-target toxicity, and to efficiently release the active drug following internalization into target cancer cells.[4][5]

Mechanism of Action

The therapeutic effect of an ADC utilizing the vc-MMAF linker-payload is a multi-step process that begins with the specific binding of the ADC to a target antigen on the surface of a cancer cell.

-

Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[6][7]

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome, which contains proteases like Cathepsin B, is crucial for the next step.[6][8] The valine-citrulline dipeptide linker is specifically designed to be a substrate for Cathepsin B and other lysosomal proteases.[4][8] These enzymes cleave the peptide bond between citrulline and the PABC spacer.[9][10]

-

Self-Immolation and Payload Release: The cleavage of the valine-citrulline linker initiates a spontaneous, irreversible electronic cascade within the PABC spacer, a process known as self-immolation.[11] This results in the release of the unmodified, active MMAF payload into the cytoplasm of the cancer cell.[10][11]

-

Induction of Apoptosis: Once in the cytoplasm, MMAF exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules.[2][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death, or apoptosis.[2][13][14]

Data Presentation

The following tables summarize quantitative data on the in vitro cytotoxicity and in vivo efficacy of various ADCs utilizing the vc-MMAF linker-payload system.

Table 1: In Vitro Cytotoxicity of vc-MMAF ADCs

| ADC Target | Cell Line | IC50 (nM) | Reference |

| HER3 | HuH7 | ~25 | [15] |

| HER3 | PLC/PRF/5 | ~70 | [15] |

| CD30 | Karpas 299 | Potently cytotoxic | [16] |

| CD71 | Karpas-35R | ~1-4 ng/mL | [16] |

| p97 | SK-MEL-5 | Sensitive | [17] |

| p97 | A2058 | Sensitive | [17] |

Table 2: In Vivo Efficacy of vc-MMAF ADCs

| ADC Target | Xenograft Model | Dosing | Outcome | Reference |

| HER3 | HepG2 | 10 mg/kg | Significant inhibition of tumor growth | [15] |

| CD30 | Established Xenograft | Well-tolerated doses | Cures and regressions | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of vc-MMAF based ADCs.

Cathepsin B Cleavage Assay

This assay quantifies the release of MMAF from the ADC in the presence of Cathepsin B.

Materials:

-

vc-MMAF ADC

-

Recombinant human Cathepsin B

-

Assay Buffer: 10 mM MES, pH 6.0, containing 0.04 mM DTT[6][8]

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the vc-MMAF ADC in an appropriate solvent (e.g., DMSO).

-

Reconstitute Cathepsin B in the assay buffer to a working concentration of 20 nM.[6]

-

In a microcentrifuge tube, combine the ADC (final concentration of 1 µM) with the assay buffer.[6][8]

-

Initiate the reaction by adding the Cathepsin B solution.

-

Incubate the mixture at 37°C for various time points (e.g., 0, 1, 2, 4, 8 hours).[6]

-

At each time point, terminate the reaction by adding an excess of cold quenching solution.

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released MMAF.

ADC Conjugation via Maleimide-Thiol Chemistry

This protocol describes the conjugation of a vc-MMAF linker containing a maleimide (B117702) group to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb)

-

MC-vc-PAB-MMAF (Maleimidocaproyl-Val-Cit-PAB-MMAF)

-

Reducing agent (e.g., TCEP)

-

Conjugation buffer (e.g., PBS)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reduce the interchain disulfide bonds of the mAb by incubating with a reducing agent like TCEP for 30 minutes at room temperature.[]

-

Remove the excess reducing agent using a desalting column.

-

Dissolve the MC-vc-PAB-MMAF in an organic solvent (e.g., DMSO).

-

Add the dissolved linker-payload to the reduced mAb solution and incubate to allow the maleimide-thiol reaction to proceed.

-

Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography.[]

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different drug-loaded species.[1][11][][20]

Materials:

-

Purified ADC

-

HIC column (e.g., Butyl-NPR)[11]

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR (DAR=2, DAR=4, etc.) due to the increased hydrophobicity imparted by the linker-payload.[11]

-

Calculate the weighted average DAR using the peak areas of the different species.[]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the vc-MMAF function and experimental workflows.

Caption: Mechanism of action of a vc-MMAF Antibody-Drug Conjugate.

References

- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 2. VC-MMAF - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. genemedi.net [genemedi.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Potent cytotoxicity of an auristatin-containing antibody-drug conjugate targeting melanoma cells expressing melanotransferrin/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

The Dawn of Targeted Cancer Therapy: An In-depth Technical Guide to the Discovery and Development of Auristatin-Based ADCs

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, offering a targeted approach to cancer treatment. Among the most successful classes of ADCs are those built upon the potent cytotoxic agents known as auristatins. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of auristatin-based ADCs, offering a valuable resource for researchers and drug development professionals in the field.

From Sea Hare to Systemic Treatment: The Genesis of Auristatins

Auristatins are synthetic analogs of the natural product dolastatin 10, a potent antimitotic agent originally isolated from the sea hare Dolabella auricularia.[1] Dolastatin 10 exhibited powerful anticancer activity in preclinical studies but was found to be too toxic for systemic administration as a standalone chemotherapeutic agent.[1][2] This high toxicity, however, made it an ideal candidate for targeted delivery via monoclonal antibodies (mAbs).[1] Scientists modified the structure of dolastatin 10 to create derivatives with improved properties for ADC development, leading to the creation of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[3][4] These synthetic auristatins retain the potent tubulin-inhibiting activity of the parent compound while providing a handle for conjugation to antibodies.[2][3]

The Architecture of a Precision Weapon: Core Components of Auristatin-Based ADCs

An auristatin-based ADC is a tripartite molecule meticulously designed for targeted cancer cell destruction.[1][4] Its architecture consists of:

-

A Monoclonal Antibody (mAb): This component provides the ADC with its specificity, recognizing and binding to a tumor-associated antigen that is overexpressed on the surface of cancer cells.[1]

-

A Cytotoxic Auristatin Payload: This is the warhead of the ADC, typically MMAE or MMAF, which induces cell death upon internalization into the target cell.[1][4]

-

A Linker: This chemical bridge connects the antibody to the auristatin payload. The linker is designed to be stable in the systemic circulation to prevent premature release of the toxic payload and to be efficiently cleaved once inside the target cancer cell.[1]

Mechanism of Action: A Multi-Step Assault on Cancer Cells

The therapeutic efficacy of auristatin-based ADCs hinges on a finely orchestrated series of events that lead to the selective eradication of cancer cells.[1]

-

Target Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.[1] This binding triggers receptor-mediated endocytosis, a process by which the cancer cell engulfs the ADC-antigen complex.[1]

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.[1] In the case of many auristatin ADCs that utilize a valine-citrulline (Val-Cit) linker, the linker is cleaved by the lysosomal enzyme cathepsin B, liberating the active auristatin payload into the cytoplasm.[3][5]

-

Disruption of Microtubules and Induction of Apoptosis: The released auristatin then binds to tubulin, the fundamental protein component of microtubules.[3] This binding inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, a structure essential for cell division.[3] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[6]

Key Auristatin Payloads: MMAE and MMAF

The two most prominent auristatin derivatives used in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1][7] While both are potent tubulin inhibitors, they possess distinct properties that influence their application.

| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |

| Structure | Contains a C-terminal extension that renders it more membrane-permeable.[7] | Possesses a charged phenylalanine at its C-terminus, making it less membrane-permeable.[7][8] |

| Bystander Effect | Capable of diffusing out of the target cancer cell to kill neighboring antigen-negative cells.[1][7] | Limited bystander killing potential due to its lower membrane permeability.[1] |

| Potency | Generally considered more potent in vitro.[4] | May be less potent than MMAE as a free drug.[4] |

| Toxicity Profile | The bystander effect can contribute to off-target toxicity.[7] | The reduced bystander effect may lead to a more favorable safety profile in certain contexts.[1] |

Linker Technology: The Key to Stability and Release

The linker is a critical component that dictates the stability and release characteristics of the ADC.[1] Linkers can be broadly categorized as cleavable or non-cleavable.

-

Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.[1] A widely used cleavable linker in auristatin-based ADCs is the valine-citrulline (vc) dipeptide linker, which is susceptible to cleavage by the lysosomal protease cathepsin B.[5][9]

-

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[1]

Clinical Landscape of Approved Auristatin-Based ADCs

Several auristatin-based ADCs have received regulatory approval and have become important therapeutic options for various cancers.

| ADC Name (Brand Name) | Target Antigen | Auristatin Payload | Approved Indications (Selected) |

| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin lymphoma, anaplastic large cell lymphoma[4][10] |

| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Diffuse large B-cell lymphoma[10] |

| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Urothelial cancer[11][12] |

| Tisotumab vedotin (Tivdak®) | Tissue Factor | MMAE | Cervical cancer[10] |

| Belantamab mafodotin (Blenrep®) | BCMA | MMAF | Multiple myeloma[10] |

Quantitative Clinical Data Summary

The following tables summarize key efficacy and safety data from pivotal clinical trials of approved auristatin-based ADCs.

Table 1: Efficacy of Brentuximab Vedotin in Relapsed/Refractory Hodgkin Lymphoma

| Endpoint | Result |

| Objective Response Rate (ORR) | 75% |

| Complete Remission (CR) Rate | 34% |

| Median Duration of Response | 6.7 months |

| Data from a pivotal phase 2 study in patients with relapsed or refractory Hodgkin lymphoma after autologous stem cell transplant. |

Table 2: Efficacy of Polatuzumab Vedotin in Relapsed/Refractory Diffuse Large B-Cell Lymphoma

| Endpoint | Result (Pola + BR vs. BR alone) |

| Complete Response (CR) Rate | 40% vs. 18% |

| Median Progression-Free Survival | 9.5 months vs. 3.7 months |

| Median Overall Survival | 12.4 months vs. 4.7 months |

| Data from the GO29365 study in patients with relapsed or refractory DLBCL ineligible for hematopoietic stem cell transplant. BR = bendamustine (B91647) and rituximab. |

Table 3: Efficacy of Enfortumab Vedotin in Locally Advanced or Metastatic Urothelial Carcinoma

| Endpoint | Result |

| Objective Response Rate (ORR) | 44% |

| Complete Response (CR) Rate | 12% |

| Median Duration of Response | 7.6 months |

| Data from the EV-201 trial in patients who had previously received platinum-based chemotherapy and a PD-1/L1 inhibitor.[12] |

Table 4: Common Adverse Events Associated with Auristatin-Based ADCs

| Adverse Event | Brentuximab vedotin | Polatuzumab vedotin | Enfortumab vedotin |

| Peripheral Neuropathy | Yes | Yes | Yes |

| Neutropenia | Yes | Yes | Yes |

| Fatigue | Yes | Yes | Yes |

| Nausea | Yes | Yes | Yes |

| Rash | No | No | Yes |

| Hyperglycemia | No | No | Yes |

| This table highlights some of the common adverse events and is not exhaustive. The safety profiles can vary based on the specific ADC and patient population.[9] |

Experimental Protocols: A Guide to Key Assays

The development and characterization of auristatin-based ADCs rely on a suite of specialized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the potency of an ADC in killing cancer cells.

Workflow:

Detailed Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[3]

-

ADC Treatment: Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free auristatin payload. Remove the culture medium from the cells and add the ADC dilutions.[3]

-

Incubation: Incubate the plate for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic solution of SDS) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration to determine the half-maximal inhibitory concentration (IC50).[5]

Bystander Effect Assay

This assay assesses the ability of the released auristatin payload to kill neighboring antigen-negative cells.

Workflow:

Detailed Methodology:

-

Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.[7]

-

Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.[7]

-

ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

-

Incubation: Incubate the plate for 72-96 hours.

-

Viability Assessment: Use high-content imaging or flow cytometry to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations. A significant decrease in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.[7]

In Vivo Efficacy Studies in Xenograft Models

These studies are crucial for evaluating the anti-tumor activity of an ADC in a living organism.

Workflow:

Detailed Methodology:

-

Xenograft Model Establishment: Implant human cancer cells that express the target antigen subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[4][13]

-

Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).[13]

-

Randomization and Treatment: Randomize the tumor-bearing mice into different treatment groups: vehicle control, unconjugated antibody, a non-targeting control ADC, and the experimental ADC at various dose levels. Administer the treatments, typically intravenously.[13]

-

Monitoring: Monitor the mice regularly for tumor growth by measuring tumor volume with calipers. Also, monitor the body weight and overall health of the animals as an indicator of toxicity.[4]

-

Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition or tumor regression. At the end of the study, tumors may be excised and weighed.[2]

Future Directions

The field of auristatin-based ADCs continues to evolve, with ongoing research focused on:

-

Novel Linker-Payload Technologies: Development of new linkers with improved stability and cleavage properties, as well as novel auristatin derivatives with enhanced potency and safety profiles.[11][14]

-

Combination Therapies: Exploring the synergistic effects of auristatin-based ADCs with other anticancer agents, including immunotherapy and targeted small molecules.[15]

-

Overcoming Resistance: Investigating mechanisms of resistance to auristatin-based ADCs and developing strategies to overcome them.

-

Expansion to New Targets: Identifying and validating new tumor-associated antigens to expand the applicability of auristatin-based ADCs to a broader range of cancers.

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

The Gatekeeper of Targeted Drug Delivery: An In-depth Technical Guide to the Val-Cit-PAB Linker

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PAB) linker is a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the precise delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This in-depth technical guide elucidates the core function and mechanism of the Val-Cit-PAB linker, providing a comprehensive resource for researchers in the field of targeted cancer therapy. We will delve into its mechanism of action, present quantitative data on its performance, and offer detailed experimental protocols for its evaluation.

Core Principles and Mechanism of Action

The Val-Cit-PAB linker is a tripartite system meticulously engineered for stability in circulation and selective cleavage within the tumor cell lysosome. Its function relies on a sophisticated, multi-step process that ensures the cytotoxic payload is released in its active form only at the desired site of action.

The Tripartite Structure

The linker is composed of three key components:

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition motif for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment. The choice of Val-Cit is strategic, offering a balance of stability in the bloodstream and susceptibility to cleavage in the acidic and enzyme-rich environment of the lysosome.

-

para-Aminobenzylcarbamate (PAB) Spacer: Also known as a "self-immolative" spacer, the PAB unit connects the dipeptide to the cytotoxic drug. Its critical role is to ensure that upon cleavage of the Val-Cit dipeptide, the payload is released in its original, unmodified, and fully active state.

-

Maleimide Group (or other conjugation chemistry): This functional group is responsible for attaching the linker-payload construct to the monoclonal antibody, typically through a stable covalent bond with a cysteine or lysine (B10760008) residue on the antibody.

The Pathway of Payload Release

The therapeutic action of a Val-Cit-PAB-linked ADC is a cascade of events initiated by the specific binding of the ADC to its target antigen on the surface of a cancer cell.

-

Binding and Internalization: The ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen. The monoclonal antibody component of the ADC binds specifically to this antigen, triggering receptor-mediated endocytosis. The entire ADC-antigen complex is then engulfed by the cell membrane and enclosed within an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes, including cathepsins.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other related proteases recognize and cleave the amide bond between the citrulline and the PAB spacer of the linker. This enzymatic cleavage is the pivotal step that initiates the payload release.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide leaves an unstable p-aminobenzyl alcohol derivative attached to the drug. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, a process termed self-immolation. This electronic cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and aza-p-quinone methide as byproducts.

Quantitative Data on Linker Performance

The efficacy and safety of a Val-Cit-PAB-linked ADC are critically dependent on its stability in plasma and the efficiency of its cleavage within the target cell. The following tables summarize key quantitative data from preclinical studies.

Table 1: Plasma Stability of Val-Cit-PAB Linked ADCs

| Species | Plasma Half-life (t½) of Intact ADC | % Payload Release (Time) | Reference(s) |

| Human | High stability | <1% (6 days) | |

| Monkey | High stability | <1% (6 days) | |

| Rat | Moderate stability | ~10-15% (6 days) | |

| Mouse | Lower stability | ~25% (6 days) |

Note: The lower stability in rodent plasma is primarily due to the activity of carboxylesterase 1C (Ces1C), which can prematurely cleave the linker. This is a critical consideration for the preclinical evaluation of ADCs.

Table 2: Cathepsin B Cleavage Kinetics of Val-Cit-PAB Model Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Z-Val-Cit-AMC | 23 | 1.9 | 8.3 x 10⁴ | N/A |

| Boc-Val-Cit-PAB-PNP | N/A | N/A | N/A | N/A |

Note: Direct kinetic parameters for the cleavage of full ADCs are not widely published. The data presented here are for model substrates and serve as a reference for the efficiency of Cathepsin B-mediated cleavage of the Val-Cit motif. "N/A" indicates that specific data was not found in the provided search results.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of the Val-Cit-PAB linker.

Synthesis of Fmoc-Val-Cit-PAB-PNP

This protocol describes the synthesis of a key intermediate for the construction of Val-Cit-PAB linkers.

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Ethyl acetate (B1210297)

-

Bis(4-nitrophenyl) carbonate

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Synthesis of Fmoc-Val-Cit-PAB:

-

Dissolve p-aminobenzyl alcohol (8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.

-

Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (8.05 mmol) and stir for 5 minutes.

-

Add Fmoc-Val-Cit-OH (4.03 mmol) in one portion and stir the resulting solution for 18 hours.

-

Remove the volatiles in vacuo.

-

Triturate the residue with diethyl ether (20 mL), followed by sequential washing with diethyl ether (20 mL), ethyl acetate (20 mL), and diethyl ether (20 mL) to obtain Fmoc-Val-Cit-PAB as a light yellowish solid.

-

-

Synthesis of Fmoc-Val-Cit-PAB-PNP:

-

Under a nitrogen atmosphere, dissolve Fmoc-Val-Cit-PAB (2.16 mmol) in anhydrous DMF (6 mL).

-

Add bis(4-nitrophenyl) carbonate (4.34 mmol).

-

Add DIPEA (4.35 mmol) and stir the reaction mixture at room temperature for 1 hour.

-

Add diethyl ether (120 mL) to precipitate the product.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford Fmoc-Val-Cit-PAB-PNP.

-

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

Materials:

-

ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

-

Quenching Solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

HPLC system with a suitable column

-

Mass spectrometer (optional, for peak identification)

Procedure:

-

Enzyme Activation: Pre-incubate the Recombinant Human Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activity.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by adding an excess of the quenching solution.

-

Analysis:

-

Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved antibody, and released payload.

-

Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve of the free drug.

-

Plot the concentration of the released payload versus time to determine the cleavage rate.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potency of an ADC in killing target cancer cells.

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative, optional)

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include wells with medium only as a negative control.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-96 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a four-parameter logistic curve.

-

In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells that form xenografts in mice

-

ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment Administration: Administer the ADC, vehicle, and other controls to the respective groups according to the planned dosing schedule (e.g., intravenously, once a week for three weeks).

-

Monitoring:

-

Measure tumor volume with calipers and body weight of the mice at regular intervals (e.g., twice a week).

-

Observe the mice for any signs of toxicity.

-

-

Endpoint: The study can be terminated when the tumors in the control group reach a maximum allowed size, or at a predetermined time point.

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Analyze the body weight data to assess toxicity.

-

Conclusion

The Val-Cit-PAB linker represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its sophisticated design, which balances plasma stability with efficient and specific cleavage within the lysosomal compartment of tumor cells, has been instrumental in the clinical success of several ADCs. A thorough understanding of its mechanism of action, coupled with robust in vitro and in vivo characterization, is essential for the development of the next generation of targeted cancer therapies. This guide provides a foundational resource for researchers and drug developers working to harness the power of this versatile linker technology.

MMAF Sodium Salt: An In-depth Technical Guide on a Core Cytotoxic Payload for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin F (MMAF) sodium salt is a synthetic and highly potent antineoplastic agent that has become a crucial cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs).[1][2] As a synthetic analog of the marine natural product dolastatin 10, MMAF functions as a powerful inhibitor of tubulin polymerization.[1][2][3] It is frequently used in its sodium salt form to enhance solubility and stability in aqueous solutions, which is advantageous for the bioconjugation process.[1]

Unlike its well-known counterpart, monomethyl auristatin E (MMAE), MMAF is characterized by a charged C-terminal phenylalanine residue.[3] This structural feature renders the molecule less permeable to cell membranes, thereby reducing non-specific toxicity to antigen-negative cells and minimizing the "bystander effect".[1][2][4] This property makes MMAF an excellent payload choice for ADCs where high target specificity is paramount. This guide provides a comprehensive technical overview of MMAF sodium salt, covering its mechanism of action, key quantitative data, and detailed experimental protocols for its application in ADC development.

Physicochemical Properties

The sodium salt form of MMAF is typically used in research and development to improve handling and conjugation characteristics.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₄N₅NaO₈ | [1][2] |

| Molecular Weight | 753.94 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water (≥ 100 mg/mL) and DMSO (≥ 200 mg/mL). Freshly prepared solutions are recommended due to instability in solution. | [1][6] |

Mechanism of Action: Tubulin Polymerization Inhibition

The primary cytotoxic mechanism of MMAF is the potent inhibition of tubulin polymerization, a critical process for cell division.[5][6][7] The sequence of events is initiated when an MMAF-based ADC binds to a specific antigen on the surface of a cancer cell.

-

Binding and Internalization : The ADC binds to its target antigen and is internalized by the cell, typically via receptor-mediated endocytosis.[5]

-

Lysosomal Trafficking and Payload Release : The ADC-antigen complex is trafficked to the lysosome. Inside the lysosome, the linker connecting MMAF to the antibody is cleaved by enzymes (e.g., cathepsins for a protease-cleavable linker), releasing the active MMAF payload into the cytoplasm.[4][5][]

-

Tubulin Binding : Free MMAF binds to the vinca (B1221190) domain on β-tubulin, at the interface between tubulin dimers.[9]

-

Inhibition of Microtubule Assembly : This binding disrupts the delicate equilibrium of microtubule dynamics, preventing the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during mitosis.[7]

-

Cell Cycle Arrest : The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[1][9]

-

Apoptosis Induction : Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][7]

Mechanism of action for an MMAF-based Antibody-Drug Conjugate (ADC).

Quantitative Data

The potency of MMAF-ADCs is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values are highly dependent on the target antigen, antibody, linker, drug-to-antibody ratio (DAR), and specific experimental conditions.[7]

Table 4.1: In Vitro Cytotoxicity (IC50) of MMAF and MMAF-ADCs

| ADC / Compound | Target Antigen | Cell Line | IC50 (nM) | Reference |

| Free MMAF | N/A | Karpas 299 (Lymphoma) | 119 | [6] |

| Free MMAF | N/A | H3396 (Breast) | 105 | [6] |

| Free MMAF | N/A | 786-O (Renal) | 257 | [6] |

| Free MMAF | N/A | Caki-1 (Renal) | 200 | [6] |

| ch14.18-MMAF | GD2 | B78-D14 (Melanoma) | < 1 | [10] |

| ch14.18-MMAF | GD2 | EL-4 (Lymphoma) | < 1 | [10] |

| Anti-HER2 MMAF ADC | HER2 | J1MT-1 (Resistant Breast) | 0.213 | [11] |

Table 4.2: In Vivo Efficacy of MMAF-ADCs in Xenograft Models

| ADC | Xenograft Model | Dosing Regimen | Outcome | Reference |

| ch14.18-MMAF | B78-D14 (Melanoma) | 5 mg/kg, IV, 5 doses (4-day interval) | 3.8x smaller tumor volume vs. control | [10] |

| Chi-Tn-MMAF | Jurkat (T-cell leukemia) | 10 mg/kg, IV, twice a week for 3 weeks | Significant tumor growth delay | [12] |

Experimental Protocols

Protocol for MMAF-Antibody Conjugation (Cysteine-Directed)

This protocol outlines a common method for conjugating a maleimide-functionalized MMAF derivative to an antibody via reduced interchain disulfide bonds.[2][13]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: PBS with EDTA (e.g., 1 mM)

-

Maleimide-functionalized MMAF derivative dissolved in an organic solvent like DMSO

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction :

-

Prepare the mAb solution at a concentration of 5-10 mg/mL.

-

Add a 10-20 fold molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.[1]

-

-

Removal of Reducing Agent :

-

Remove excess TCEP immediately using a desalting column pre-equilibrated with conjugation buffer.[2] This step is critical to prevent the quenching of the maleimide (B117702) linker.[2]

-

-

Conjugation Reaction :

-

Immediately add the maleimide-MMAF solution to the reduced mAb. A typical molar ratio of MMAF to available thiol groups is 1.5:1 to 2:1.[13]

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to maintain antibody integrity.[1][13]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[1][2]

-

-

Purification :

-

Purify the resulting ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody aggregates.[4]

-

High-level workflow for cysteine-directed MMAF-ADC conjugation.

Protocol for In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the IC50 of an MMAF-ADC by measuring ATP levels as an indicator of cell viability.[7]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

96-well clear-bottom plates

-

Cell culture medium and supplements

-

MMAF-ADC, unconjugated antibody (negative control), and free MMAF

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Cell Seeding :

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

-

ADC Treatment :

-

Prepare serial dilutions of the MMAF-ADC and controls in cell culture medium.

-

Add the diluted compounds to the respective wells. Include untreated cells as a 100% viability control and medium-only wells as a background control.[2]

-

-

Incubation :

-

Incubate the plate for 72-96 hours at 37°C with 5% CO₂.[4]

-

-

Viability Measurement :

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Subtract the average background luminescence from all measurements.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percent viability against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]

-

Conclusion

MMAF sodium salt is a highly effective and clinically relevant cytotoxic payload for antibody-drug conjugates. Its potent mechanism of action, centered on tubulin polymerization inhibition, leads to robust cell-killing activity.[6] A key distinguishing feature is its reduced cell permeability due to a charged C-terminal phenylalanine, which minimizes off-target toxicity and makes it ideal for ADCs where a bystander effect is not desired.[1][11] The protocols and data presented in this guide provide a foundational framework for researchers to effectively incorporate MMAF into ADC discovery and development programs, paving the way for more targeted and potent cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. adcreview.com [adcreview.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Val-Cit-PAB-MMAF sodium CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Val-Cit-PAB-MMAF sodium, a critical component in the development of Antibody-Drug Conjugates (ADCs). It details its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

Core Compound Identification

Val-Cit-PAB-MMAF is a drug-linker conjugate. The sodium salt enhances its pharmaceutical properties.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C58H91N10NaO13 |

| CAS Number | A specific CAS number for the sodium salt is not readily available. The CAS number for the free acid form, Val-Cit-PAB-MMAF, is 863971-56-6.[1][2] |

Mechanism of Action

This compound is an integral part of an ADC, which combines the specificity of a monoclonal antibody with the potent cytotoxicity of monomethyl auristatin F (MMAF). The Val-Cit-PAB component is a linker system designed for conditional drug release.

The mechanism unfolds as follows:

-

Targeting: The ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to the lysosome.

-

Linker Cleavage: Within the acidic environment of the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by the lysosomal protease, cathepsin B.[1]

-

Payload Release: Cleavage of the Val-Cit linker initiates a self-immolative cascade of the PAB (p-aminobenzylcarbamate) spacer, leading to the release of the cytotoxic payload, MMAF.

-

Cytotoxicity: Free MMAF, a potent antimitotic agent, binds to tubulin and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Below is a diagram illustrating the intracellular processing of an ADC containing the Val-Cit-PAB-MMAF linker-drug.

Quantitative Data: In Vitro Cytotoxicity

The potency of ADCs utilizing Val-Cit-PAB-MMAF is typically assessed by in vitro cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50). These values are highly dependent on the target antigen expression of the cell line, the specific antibody used, and the drug-to-antibody ratio (DAR). Below is an illustrative table of IC50 values for MMAF-containing ADCs in various cancer cell lines.

| Target Antigen | Cancer Cell Line | Cancer Type | Illustrative IC50 (ng/mL) |

| Her2 | N87 | Gastric Carcinoma | 13 - 50[3] |

| Her2 | BT474 | Breast Cancer | 13 - 50[3] |

| Her2 | HCC1954 | Breast Cancer | 13 - 50[3] |

| CD30 | Karpas 299 | Anaplastic Large Cell Lymphoma | Potently cytotoxic[4] |

| GD2 | B78-D14 | Melanoma | < 1 nM[5] |

| GD2 | EL-4 | Lymphoma | < 1 nM[5] |

Experimental Protocols

In Vitro Cytotoxicity Assay (Luminescent Cell Viability Assay)

This protocol outlines a method to determine the IC50 value of an ADC containing Val-Cit-PAB-MMAF.

1. Materials:

-

Target antigen-positive and negative cancer cell lines

-

Complete cell culture medium

-

ADC constructs (experimental and control)

-

Opaque-walled 96-well microplates

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Plate reader with luminescence detection capabilities

2. Methodology:

-

Cell Plating:

-

Harvest and count cells, ensuring high viability.

-

Seed cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in complete culture medium. A typical concentration range might be from 0.1 to 1000 ng/mL.

-

Include wells with medium only (background control) and untreated cells (vehicle control).

-

Carefully remove the medium from the cell plates and add 100 µL of the diluted ADC solutions to the respective wells.

-

Incubate the plates for an appropriate duration, typically 72 to 120 hours.

-

-

Assay Procedure (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the luminescent assay reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

3. Data Analysis:

-

Subtract the average background luminescence (medium-only wells) from all other readings.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of the ADC concentration.

-

Fit the data to a four-parameter logistic (or similar sigmoidal) curve to determine the IC50 value.

The following diagram illustrates the workflow for this experimental protocol.

Stability and Solubility

-

Stability: Val-Cit linkers are generally stable in human plasma but may show instability in mouse plasma due to susceptibility to extracellular carboxylesterases.[6] Stock solutions of this compound should be stored under nitrogen at -20°C for short-term and -80°C for long-term storage.[7] It is recommended to freshly prepare solutions for experiments as the compound can be unstable in solution.[8]

-

Solubility: this compound is soluble in DMSO.[7] For in vivo studies, solvent systems such as a mixture of DMSO, PEG300, Tween-80, and saline can be used to achieve appropriate concentrations.[7]

References

- 1. Val-Cit-PAB-MMAF, ADC linker, 863971-56-6 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Solubility and Stability of Val-Cit-PAB-MMAF Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Val-Cit-PAB-MMAF sodium, a key drug-linker component in the development of Antibody-Drug Conjugates (ADCs). The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation, characterization, and analytical development of ADCs incorporating this potent cytotoxic agent.

Introduction to this compound

This compound is a drug-linker conjugate composed of the dipeptide linker, valine-citrulline (Val-Cit), a p-aminobenzylcarbamate (PAB) spacer, and the potent anti-tubulin agent, monomethyl auristatin F (MMAF). The sodium salt form of MMAF is utilized to enhance its physicochemical properties. This drug-linker is designed to be stable in systemic circulation and to release the cytotoxic MMAF payload upon enzymatic cleavage by cathepsin B, an enzyme that is often upregulated in the lysosomal compartment of tumor cells. Understanding the solubility and stability of this drug-linker is paramount for the successful development of safe and effective ADCs.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and in vivo performance. Due to the hydrophobic nature of the MMAF payload, the drug-linker exhibits limited aqueous solubility. The following tables summarize the available quantitative and qualitative solubility data in various solvents and formulation vehicles.

Table 1: Quantitative Solubility of this compound

| Solvent/Vehicle | Temperature | Concentration | Molar Concentration (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 50 mg/mL[1][2] | 43.13 | Clear solution, sonication may be required. Use of hygroscopic DMSO can impact solubility.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 5 mg/mL[1][2][3] | ≥ 4.31 | Clear solution.[1][2][3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Room Temperature | ≥ 5 mg/mL[1][2] | ≥ 4.31 | Clear solution.[1][2] |

| 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 5 mg/mL[1][2] | ≥ 4.31 | Clear solution.[1][2] |

Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a modified cyclodextrin (B1172386) used as a solubilizing agent.[4][5][6][7]

Stability Profile

The stability of the Val-Cit-PAB-MMAF linker is crucial to ensure that the cytotoxic payload is delivered specifically to the target cells and to minimize off-target toxicity. The primary routes of degradation for this drug-linker include enzymatic cleavage, hydrolysis, and oxidation.

Enzymatic Stability

The Val-Cit dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease.[8] This enzymatic cleavage is the intended mechanism of action for payload release within the tumor cell. However, the Val-Cit linker has also been shown to be susceptible to cleavage by other enzymes, such as carboxylesterase Ces1C and human neutrophil elastase, which can lead to premature drug release in circulation.

pH-Dependent Stability

The stability of the Val-Cit-PAB linker can be influenced by pH. While generally stable at physiological pH (7.4), extremes in pH can lead to hydrolysis of the amide bonds within the peptide linker or the carbamate (B1207046) linkage of the PAB spacer.

Oxidative Stability

Auristatin derivatives, including MMAF, can be susceptible to oxidation. Formulation strategies may include the use of antioxidants to mitigate this degradation pathway.

Storage Stability

Proper storage is critical to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions

| Form | Temperature | Duration | Atmosphere |

| Solid | 4°C | Long-term | Under Nitrogen |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Under Nitrogen[1] |

| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1] | Under Nitrogen[1] |

It is recommended to prepare solutions fresh and to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Kinetic Solubility Assay

This protocol outlines a method for determining the kinetic solubility of this compound in various aqueous buffers.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffers (e.g., phosphate-buffered saline pH 7.4, acetate (B1210297) buffer pH 4.0, phosphate (B84403) buffer pH 6.0)

-

96-well microtiter plates (UV-transparent)

-

Plate reader with UV detection capabilities

-

Pipettes and tips

-

Incubator/shaker

Procedure:

-

Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Plate Setup: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate in triplicate.

-

Add Aqueous Buffer: Add the desired aqueous buffer to each well to achieve a range of final concentrations (e.g., from 1 to 200 µg/mL). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).

-

Turbidity Measurement: Measure the absorbance of each well at a wavelength sensitive to light scattering (e.g., 620 nm) to determine the point of precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Protocol for HPLC-Based Stability Testing (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating HPLC method.

Stress Conditions:

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for various time points.

-

Oxidation: Incubate a solution of this compound in 3% H₂O₂ at room temperature for various time points.

-

Thermal Stress: Incubate a solution of this compound at 60°C for various time points.

-

Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradants absorb (e.g., 280 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare solutions of this compound in the appropriate stress media.

-

Incubate the solutions under the specified conditions for different durations.

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples by HPLC and compare the chromatograms to that of an unstressed control sample.

-

Identify and quantify the degradation products. The peak purity of the parent peak should be assessed to ensure the method is stability-indicating.

Protocol for LC-MS/MS Identification of Degradation Products

This protocol is for the identification of degradation products observed in the forced degradation study.

LC-MS/MS System:

-

A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Analyze the stressed samples using the same HPLC method as described above, with the eluent directed to the mass spectrometer.

-

Acquire full-scan MS data to determine the molecular weights of the degradation products.

-

Perform MS/MS fragmentation analysis on the parent compound and the degradation products to elucidate their structures.

-

Compare the fragmentation patterns to identify the sites of modification (e.g., hydrolysis of an amide bond, oxidation of a specific residue).

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | ADC药物连接偶联物 | MCE [medchemexpress.cn]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]

- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Val-Cit-PAB-MMAF, ADC linker, 863971-56-6 | BroadPharm [broadpharm.com]

Safeguarding the Keystone: A Technical Guide to the Storage of Val-Cit-PAB-MMAF Sodium Powder

For Immediate Release – This technical guide provides an in-depth analysis of the optimal storage conditions for Val-Cit-PAB-MMAF sodium powder, a critical agent-linker conjugate for antibody-drug conjugates (ADCs). Addressed to researchers, scientists, and professionals in drug development, this document outlines the stability profile of the compound and provides a framework for experimental protocols to ensure its integrity.